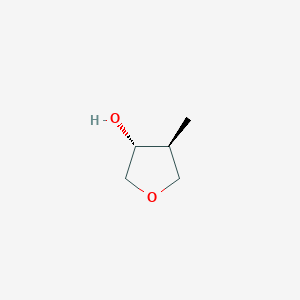

trans-4-Methyltetrahydrofuran-3-ol

描述

Significance and Context within Heterocyclic Chemistry

The tetrahydrofuran (B95107) (THF) moiety is a prevalent structural motif found in a vast array of biologically active natural products and pharmaceuticals. The substitution pattern on the THF ring significantly influences the biological activity and physical properties of these molecules. trans-4-Methyltetrahydrofuran-3-ol serves as a chiral precursor, providing a scaffold with defined stereocenters that can be elaborated into a variety of more complex structures. Its importance lies in the ability to introduce specific stereochemistry into a target molecule, which is crucial for its interaction with biological systems. The strategic placement of the methyl and hydroxyl groups on the tetrahydrofuran ring in a trans configuration offers a unique three-dimensional arrangement that is sought after in the design of new chemical entities.

Stereochemical Considerations and Isomeric Forms

Distinction from cis-4-Methyltetrahydrofuran-3-ol

The primary isomeric distinction is between the trans and cis diastereomers. In this compound, the methyl group at the C4 position and the hydroxyl group at the C3 position are on opposite faces of the tetrahydrofuran ring. Conversely, in cis-4-methyltetrahydrofuran-3-ol, these two substituents are on the same face of the ring. This difference in spatial arrangement leads to distinct physical and spectroscopic properties, as well as different reactivity profiles in chemical transformations. The stereochemical outcome of synthetic routes to produce these isomers is often controlled by the choice of reagents and reaction conditions.

Enantiomeric Forms

Due to the presence of two chiral centers at the C3 and C4 positions, this compound exists as a pair of enantiomers:

(3R,4S)-4-Methyltetrahydrofuran-3-ol

(3S,4R)-4-Methyltetrahydrofuran-3-ol

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. In most biological systems, only one enantiomer will exhibit the desired activity, making the synthesis of enantiomerically pure forms a significant goal in organic chemistry.

Similarly, the cis diastereomer also has two enantiomeric forms:

(3S,4S)-4-Methyltetrahydrofuran-3-ol

(3R,4R)-4-Methyltetrahydrofuran-3-ol

A scalable synthesis for (3S,4S)-4-methyltetrahydrofuran-3-ol has been developed using a keto reductase-mediated enantio- and diastereoselective reduction of a racemic ketone substrate. acs.org This biocatalytic approach offers a one-step, highly selective method to obtain this specific stereoisomer. acs.org

Relative and Absolute Stereochemistry in Related Tetrahydrofuran Derivatives

The principles of relative and absolute stereochemistry are fundamental to understanding the broader class of substituted tetrahydrofurans. The terms cis and trans describe the relative stereochemistry between two substituents. The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, denoted by (R) or (S).

The synthesis of stereochemically defined tetrahydrofuran derivatives is a major focus in organic synthesis. nih.govchemistryviews.org Various strategies, including asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions, are employed to achieve high levels of diastereoselectivity and enantioselectivity. chemistryviews.org For instance, photochemical ring expansion reactions have been explored for the synthesis of tetrahydrofuran derivatives, with the stereochemical outcome being a key area of investigation. rsc.orgrsc.org The stereoselective synthesis of these derivatives is crucial as they are key components in many natural products with significant biological activity. chemistryviews.org

| Property | This compound | cis-4-Methyltetrahydrofuran-3-ol |

| CAS Number | 387357-58-6 chemuniverse.com | 2411104-30-6 bldpharm.com |

| Molecular Formula | C5H10O2 chemuniverse.com | C5H10O2 bldpharm.com |

| Molecular Weight | 102.13 g/mol chemuniverse.com | 102.13 g/mol bldpharm.com |

| Stereochemical Relationship of Substituents | Methyl and hydroxyl groups on opposite sides of the ring. | Methyl and hydroxyl groups on the same side of the ring. |

Structure

3D Structure

属性

IUPAC Name |

(3R,4S)-4-methyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIORKUEZVVKEL-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387357-58-6, 1932478-75-5 | |

| Record name | rac-(3R,4S)-4-methyloxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4S)-4-methyloxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trans 4 Methyltetrahydrofuran 3 Ol

Chemo- and Stereoselective Synthesis Approaches

Biocatalytic Reduction Strategies

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules. Enzymes, particularly oxidoreductases, can catalyze reduction reactions with exceptional levels of selectivity, often under mild conditions. nih.govtudelft.nl For the synthesis of trans-4-Methyltetrahydrofuran-3-ol, biocatalytic reduction of the corresponding ketone precursor, 4-methyltetrahydrofuran-3-one, is a highly effective strategy.

Keto reductases (KREDs), a class of NAD(P)H-dependent oxidoreductases, are highly efficient in the asymmetric reduction of ketones to their corresponding chiral alcohols. nih.gov The reduction of racemic 4-methyltetrahydrofuran-3-one is particularly challenging as it requires the enzyme to control the stereochemistry at two centers, C3 and C4, to yield the desired trans diastereomer with high enantiopurity.

Recent research has demonstrated a highly effective, one-step biocatalytic reduction of racemic 4-methyltetrahydrofuran-3-one to afford (3S,4S)-4-methyltetrahydrofuran-3-ol, which is a trans isomer. acs.orgresearchgate.net This process utilizes a specifically selected keto reductase that exhibits high enantio- and diastereoselectivity. acs.org The reaction is notable for its efficiency and adherence to green chemistry principles, avoiding the harsh reagents and multiple steps common in traditional chemical syntheses. researchgate.net A screening of various KREDs identified an optimal enzyme capable of producing the target alcohol with excellent stereochemical purity. acs.orgresearchgate.net

Data derived from a scalable synthesis report for a chiral intermediate. acs.org

A significant advantage of the keto reductase-mediated approach is its operation via dynamic kinetic resolution (DKR). acs.org In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer from a racemic mixture is 50%. However, DKR combines the enzymatic resolution with an in-situ racemization of the starting material, allowing for the theoretical conversion of 100% of the racemate into a single, desired stereoisomer. princeton.edunih.gov

In the synthesis of (3S,4S)-4-methyltetrahydrofuran-3-ol, the KRED selectively reduces the (4S)-enantiomer of the ketone substrate. acs.org Concurrently, the slower-reacting (4R)-enantiomer undergoes rapid racemization back to the (4S)-enantiomer under mild pH and temperature conditions. acs.orgresearchgate.net This continuous interconversion ensures that the entire ketone substrate is funneled through the desired stereochemical pathway, resulting in a high yield of the single (3S,4S) product. acs.org This chemoenzymatic DKR process represents an elegant and highly efficient method for producing enantiomerically pure compounds with multiple chiral centers. nih.gov

Organometallic and Catalytic Transformations

Organometallic chemistry provides a diverse toolkit for the construction of complex cyclic systems like tetrahydrofurans. Transition metal catalysts, in particular, can facilitate cyclization reactions that form C-C and C-O bonds with a high degree of stereocontrol. nih.govmdpi.com

Various transition metals, including palladium, rhodium, and cobalt, have been employed to synthesize substituted tetrahydrofurans. nih.govresearchgate.net A notable strategy involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl halides. organic-chemistry.org This method forms both a C-C and a C-O bond in a single step with high diastereoselectivity (up to >20:1). organic-chemistry.orgorganic-chemistry.org The reaction is proposed to proceed through the intramolecular insertion of the olefin into a Palladium(Aryl)(Alkoxide) intermediate. organic-chemistry.org By choosing an appropriate γ-hydroxy alkene precursor, such as (E)-4-methylpent-4-en-2-ol, this methodology could be adapted to construct the trans-4-methyl-3-hydroxytetrahydrofuran skeleton. The stereochemistry of the substituents on the alkene precursor would be critical in directing the diastereochemical outcome of the cyclization.

While not a direct method for synthesizing the core ring of this compound, Rhenium (V) catalysis represents an advanced methodology for the stereoselective functionalization of existing tetrahydrofuran (B95107) rings, specifically furanosides. nih.gov This transformation is relevant as it showcases a powerful technique for controlling stereochemistry on a five-membered oxygen heterocycle. acs.orgnih.gov

The process involves an oxo-rhenium complex that acts as a Lewis acid to activate a furanoside acetal, promoting the formation of a cyclic oxocarbenium ion intermediate. nih.govacs.org This highly reactive intermediate can then be trapped by a wide range of soft nucleophiles, such as allylsilanes or enol ethers. nih.gov The reaction exhibits excellent stereoselectivity, typically yielding 1,3-cis-1,4-trans substituted tetrahydrofuran systems. nih.govresearchgate.net This stereochemical outcome is governed by the orientation of the substituents on the tetrahydrofuran ring. acs.orgnih.gov The ability of Rhenium (V) catalysis to afford complex, highly substituted tetrahydrofurans with exquisite stereocontrol highlights its potential in the synthesis of advanced intermediates and natural products. nih.gov

Transition Metal-Catalyzed Cyclization Reactions

Mercury-Cyclization Mechanisms and Stereoselectivity

The synthesis of complex cyclic compounds, such as substituted tetrahydrofurans, can be effectively achieved through mercury(II)-salt-mediated cyclization reactions. beilstein-journals.org These reactions involve the electrophilic addition of a mercury(II) salt to an unsaturated bond, like in an alkene or alkyne, to form a mercurial carbonium ion. beilstein-journals.org This intermediate is then susceptible to intramolecular attack by a nucleophile, such as a hydroxyl group, leading to the formation of a cyclic mercuro-halide complex. beilstein-journals.org

The stereoselectivity of these cyclization reactions is influenced by several factors, including the specific mercury(II) salt used, the structure of the starting material, and the presence of protic solvents like water. nih.gov For instance, the cyclization of certain unsaturated alcohol precursors can yield tetrahydrofuran derivatives with a high degree of stereocontrol. The directing effect of neighboring groups, such as a benzyl ether, can significantly influence the stereochemical outcome of the reaction. nih.gov In some cases, oxidative demercuration of the resulting cyclic organomercuric halide with reagents like sodium borohydride and oxygen yields the final alcohol product. nih.gov

For example, the cyclization of 4-cycloocten-1-ol with mercury(II) acetate (B1210297) can lead to two different fused bicyclic ether products. beilstein-journals.org The regioselectivity of this particular reaction was found to be dependent on the reaction conditions, with one product being favored in the presence of sodium acetate and another forming exclusively in its absence. beilstein-journals.org This highlights the tunability of mercury-mediated cyclizations for achieving specific isomeric products.

Grignard Reagent Applications in Tetrahydrofuran Synthesis

Grignard reagents, or organomagnesium halides (RMgX), are highly versatile tools in organic synthesis, celebrated for their ability to form new carbon-carbon bonds. ebsco.comwikipedia.org Their application extends to the synthesis of substituted tetrahydrofurans through various strategic approaches. acs.orgacs.org One common method involves the reaction of a Grignard reagent with an appropriate electrophile that contains a precursor to the tetrahydrofuran ring.

A notable strategy employs the addition of Grignard reagents to γ-lactol derivatives. nih.gov This reaction proceeds through the formation of an oxocarbenium ion, which is then attacked by the nucleophilic carbon of the Grignard reagent. nih.gov For example, the treatment of an acetoxytetrahydrofuran with butylmagnesium bromide in the presence of a Lewis acid like BF3·OEt2 can yield a substituted tetrahydrofuran, often as a mixture of diastereomers. nih.gov

Furthermore, Grignard reagents can be used in asymmetric synthesis to produce chiral tetrahydrofurans with high enantioselectivity. rsc.org This is achieved by adding the Grignard reagent to ketones, such as γ-chlorobutyrophenones, in the presence of a chiral ligand. The resulting tertiary alcohol can then undergo an intramolecular cyclization to form the 2,2-disubstituted tetrahydrofuran with retention of the newly established stereocenter. rsc.org The reaction of Grignard reagents with epoxides also provides a pathway to functionalized alcohols, which can be precursors to tetrahydrofuran rings. libretexts.orglibretexts.org This reaction is a classic SN2 ring-opening process that creates a primary alcohol with two additional carbon atoms compared to the initial Grignard reagent. libretexts.orglibretexts.org

Formation of Organomagnesium Halides and their Reactivity

Organomagnesium halides, commonly known as Grignard reagents, are formed by the reaction of an organic halide with metallic magnesium. ebsco.comacs.org This reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is essential for stabilizing the resulting organomagnesium compound. acs.orglibretexts.org The solvent molecules, through their lone pair electrons, form a complex with the magnesium atom, which helps to stabilize the reagent and enhance its reactivity. libretexts.org The formation process requires the exclusion of water and air, as Grignard reagents react rapidly with protic solvents and oxygen. wikipedia.orgacs.org

The reactivity of a Grignard reagent stems from the nature of the carbon-magnesium bond. This bond is polar covalent, with the carbon atom being the negative end of the dipole. wikipedia.orgutexas.edu This polarization imparts significant nucleophilic character to the carbon atom, making it behave like a carbanion. libretexts.orgutexas.edu Consequently, Grignard reagents are strong nucleophiles and strong bases, readily reacting with a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, esters), nitriles, and epoxides. ebsco.com

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk Equilibrium. ebsco.comwikipedia.org This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a diorganomagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). ebsco.comwikipedia.org Although often written simply as RMgX for convenience, the actual species present in solution are more complex and can influence the reagent's reactivity. ebsco.comacs.org

| Reagent/Reactant | Product(s) | Key Features |

| Organic Halide (RX) + Mg | Grignard Reagent (RMgX) | Formed in ether solvent (diethyl ether or THF); requires anhydrous conditions. wikipedia.orgacs.org |

| Grignard Reagent + Aldehyde/Ketone | Secondary/Tertiary Alcohol | A primary method for forming carbon-carbon bonds. ebsco.com |

| Grignard Reagent + Ethylene Oxide | Primary Alcohol | Extends the carbon chain by two atoms. libretexts.orglibretexts.org |

Intramolecular Nucleophilic Attack and Cyclization

The formation of cyclic ethers like tetrahydrofuran often relies on intramolecular nucleophilic attack, where a nucleophilic group within a molecule attacks an electrophilic center in the same molecule, leading to ring closure. A prominent example of this strategy is the acid-catalyzed rearrangement of epoxides.

Acid-Catalyzed Rearrangements of Epoxides to Cyclic Ethers

The high ring strain of epoxides makes them susceptible to ring-opening reactions under much milder acidic conditions than other ethers. openstax.orgpressbooks.pubyoutube.com This reactivity can be harnessed to synthesize tetrahydrofurans through intramolecular cyclization of epoxy alcohols. nih.gov The process begins with the protonation of the epoxide oxygen by an acid catalyst, which makes the oxygen a much better leaving group. libretexts.orgmasterorganicchemistry.com The intramolecular attack by the tethered hydroxyl group then proceeds to open the epoxide ring and form the new cyclic ether.

The regioselectivity of the ring-opening, meaning which of the two epoxide carbons is attacked by the nucleophile, depends on the substitution pattern of the epoxide. openstax.org When an asymmetric epoxide undergoes ring-opening in acidic media, the nucleophile generally attacks the more substituted carbon atom. libretexts.orglibretexts.org This is because the transition state has significant carbocationic character, and the positive charge is better stabilized on the more substituted carbon. openstax.org

This methodology has been utilized to selectively obtain different types of oxacycles. For instance, the acid-catalyzed cyclization of specific epoxysilyl alcohols can be directed to form either tetrahydrofurans or tetrahydropyrans, depending on the structure of the starting material and the reaction conditions. nih.gov

A2 and Borderline A2 Mechanisms in Epoxide Ring Opening

The mechanism of acid-catalyzed epoxide ring-opening is complex and is considered to be on the borderline between a pure SN1 and a pure SN2 reaction. openstax.orgchemistrysteps.com In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. In a typical SN1 reaction, a carbocation intermediate is formed first, followed by nucleophilic attack.

For acid-catalyzed epoxide opening, the reaction begins with the protonation of the epoxide oxygen. masterorganicchemistry.com This is followed by the nucleophilic attack. If the epoxide carbons are primary or secondary, the reaction proceeds with SN2-like characteristics, where the nucleophile attacks the less substituted carbon. openstax.org However, if one of the epoxide carbons is tertiary, the reaction exhibits more SN1-like character. openstax.orgyoutube.com In this scenario, the C-O bond to the tertiary carbon begins to break, building up a partial positive charge on that carbon. libretexts.org The nucleophile then attacks this more electrophilic and more substituted carbon. libretexts.orgyoutube.com This mechanism is often described as a borderline A2 mechanism, indicating a bimolecular acid-catalyzed process, but with significant carbocationic character in the transition state. The result is an SN2-like backside attack, leading to trans products, but the attack occurs at the more substituted position, which is an SN1-like regiochemical outcome. openstax.org

Influence of Steric Hindrance on Ring Formation

Steric hindrance plays a crucial role in the intramolecular cyclization of epoxides to form tetrahydrofurans. In base-catalyzed epoxide ring-opening, the reaction is a typical SN2 process where the nucleophile attacks the less sterically hindered carbon atom. openstax.orgpressbooks.pub This is a direct consequence of the need for the nucleophile to approach the electrophilic carbon from the backside.

In acid-catalyzed reactions, the situation is more nuanced. While electronic factors favor attack at the more substituted carbon that can better stabilize a positive charge, steric factors still play a role. openstax.orgyoutube.com If the steric hindrance at the more substituted carbon is extremely high, it can disfavor attack at that site. However, in many cases, the electronic stabilization of the partial positive charge at the more substituted carbon is the dominant factor determining the regioselectivity of the ring-opening. libretexts.orgopenstax.org

The stereochemical outcome of the cyclization is also governed by the SN2-like nature of the attack, which dictates a backside approach of the internal nucleophile (the hydroxyl group) relative to the epoxide oxygen leaving group. This results in a trans configuration between the attacking nucleophile and the newly formed hydroxyl group in the product. openstax.org

Stereospecificity in Ring Closure Reactions

Stereospecificity in the formation of the tetrahydrofuran ring is crucial for obtaining the desired trans configuration of 4-Methyltetrahydrofuran-3-ol. Intramolecular SN2 reactions are a common strategy, where the stereocenters of the final product are pre-determined in the acyclic precursor. For instance, ring closure of an epoxide can proceed via an SN2 mechanism, leading to a defined stereochemical outcome in the resulting hydroxytetrahydrofuran. The success of such reactions often depends on the substitution pattern of the acyclic precursor, with ether-substituted epoxides generally providing better yields than those with simple alkyl chains.

Another powerful strategy for stereoselective tetrahydrofuran synthesis involves [3+2] cycloaddition and annulation reactions. These methods are highly convergent, forming multiple bonds and stereocenters in a single step. For example, the reaction between enol ethers and oxonium ions can generate bicyclic tetrahydrofurans with controlled stereochemistry. The diastereoselectivity of these reactions is often influenced by the size and nature of the substituents on the reacting partners.

Multi-Step Synthetic Sequences from Precursor Molecules

The synthesis of this compound and related structures can be achieved through multi-step sequences starting from readily available precursor molecules. These sequences often involve the strategic introduction and modification of functional groups to build the required carbon skeleton and stereochemistry.

One approach involves the modification of existing tetrahydrofuran rings. Chiral lactone carboxylic acids can serve as versatile starting materials. Through a series of protection and reduction steps, these lactones can be converted into chiral 2,2-disubstituted tetrahydrofuran derivatives. researchgate.netresearchgate.net For example, the reduction of a protected lactone alcohol can yield the target tetrahydrofuran derivative. researchgate.netresearchgate.net The choice of reducing agents and reaction conditions is critical to achieve the desired stereochemical outcome and avoid unwanted side reactions.

Table 1: Example of a Multi-Step Synthesis from a Lactone Precursor researchgate.netresearchgate.net

| Step | Reaction | Reagents | Outcome |

| 1 | Protection of Hydroxyl Group | Protecting Group (e.g., TBDMS) | Protected Lactone Alcohol |

| 2 | Reduction of Lactone | Reducing Agent (e.g., LiAlH4) | Chiral Tetrahydrofuran Derivative |

Atmospheric oxidation of isoprene, a key biogenic volatile organic compound, leads to the formation of various intermediates, including isoprene epoxydiols (IEPOX). copernicus.orgcopernicus.orgunc.edu These intermediates can undergo acid-catalyzed rearrangement to form substituted tetrahydrofurans, including isomers of methyltetrahydrofuran-diol. copernicus.orgcopernicus.orgunc.eduresearchgate.net This pathway is environmentally significant and provides a natural route to these compounds.

Convergent and unambiguous synthetic pathways have been developed to produce cis- and trans-3-methyl-3,4-dihydroxytetrahydrofuran, which are known rearrangement products of IEPOX. copernicus.orgcopernicus.orgunc.eduresearchgate.net These syntheses are crucial for obtaining authentic standards to study the mechanisms of isoprene atmospheric oxidation and subsequent aerosol formation. copernicus.orgcopernicus.orgunc.edu The availability of these standards also aids in assessing the toxicological properties of aerosols derived from isoprene. copernicus.orgcopernicus.orgunc.edu

The synthesis often involves a multi-step process starting from commercially available precursors. For instance, a synthetic route to trans-3-methyltetrahydrofuran-3,4-diol can be initiated from 1,4-anhydroerythritol. researchgate.net This precursor is first converted to 4-(benzyloxy)tetrahydrofuran-3-ol, which then undergoes further reactions to introduce the methyl group and establish the desired stereochemistry. researchgate.net

Mechanistic Investigations and Reaction Pathway Analysis

Stereochemical Control in Synthesis

The precise three-dimensional arrangement of atoms in trans-4-Methyltetrahydrofuran-3-ol is critical to its properties and function. Achieving control over this stereochemistry during synthesis is a primary objective for chemists. This involves managing both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters.

The synthesis of substituted tetrahydrofurans often yields a mixture of stereoisomers. Controlling the ratio of these isomers is a key challenge. In the synthesis of 2,4-disubstituted tetrahydrofurans through radical cyclization, the trans-isomer is typically the major product in an unperturbed reaction. diva-portal.org However, the addition of Lewis acids like trialkylaluminums can reverse this selectivity. diva-portal.org

A powerful method for constructing tetrahydrofuran (B95107) rings is the [3+2] cycloaddition, which can create multiple stereocenters in a single step. nih.gov For instance, the reaction of a donor-acceptor cyclopropane (B1198618) with benzaldehyde, catalyzed by tin(II) triflate, can yield a tetrahydrofuran product with a high diastereomeric ratio of 20:1. nih.gov Similarly, palladium-catalyzed methods for synthesizing substituted tetrahydrofurans from γ-hydroxy alkenes can achieve diastereoselectivities greater than 20:1. organic-chemistry.org

Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is also crucial. The four distinct stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) have been successfully synthesized using specific stereocontrolled methods. nih.gov The synthesis of the key intermediates, the enantiomers of cis- and trans-2-methyl-3-hydroxy-tetrahydrofuran, was achieved through Sharpless asymmetric dihydroxylation and a Mitsunobu reaction, respectively. nih.gov The Sharpless method yielded the (2R,3S) and (2S,3R) isomers, while the Mitsunobu reaction provided access to the (2R,3R) and (2S,3S) isomers. nih.gov Another approach involves the use of chiral lactone carboxylic acids, which can be converted into enantioenriched 2,2-disubstituted tetrahydrofuran derivatives in a two-step process. researchgate.net

| Reaction Type | Catalyst/Reagent | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Radical Cyclization | None (Unperturbed) | Allyl ethers | trans-2,4-disubstituted THF is major product | diva-portal.org |

| Radical Cyclization | Trialkylaluminums | Allyl ethers | Reversed diastereoselectivity (cis favored) | diva-portal.org |

| [3+2] Annulation | Sn(OTf)₂ | Donor-acceptor cyclopropane, Aldehyde | 20:1 diastereoselectivity | nih.gov |

| Asymmetric Dihydroxylation | Sharpless Reagent | Allylic alcohol | Enantioselective formation of cis-diols | nih.gov |

| Inversion of Stereocenter | Mitsunobu Reaction | cis-2-methyl-3-hydroxy-tetrahydrofuran | Formation of trans-2-methyl-3-hydroxy-tetrahydrofuran | nih.gov |

Substituents on the starting materials, particularly at the allylic position, can exert significant control over the stereochemical course of a cyclization reaction. Both the size (steric character) and electronic nature of these substituents play a role. umn.edu For example, a free allylic hydroxyl group can have a strong activating effect in ring-closing metathesis reactions. umn.edu

In the synthesis of 2,4-trans-disubstituted tetrahydrofurans from lactols, the presence of a phenyl group at the 4-position of the lactol substrate led to the highest diastereoselectivity (95:5). nih.gov This high degree of control is attributed to the reaction proceeding through a specific transition state that minimizes unfavorable 1,3-diaxial interactions between the incoming nucleophile and the phenyl substituent on the lactol ring. nih.gov

Computational Chemistry and Theoretical Studies

Theoretical calculations have become indispensable for understanding the intricate details of reaction mechanisms, including those for the formation and decomposition of tetrahydrofuran derivatives. These studies provide insights into reaction pathways, energy barriers, and the structures of transient intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the reaction pathways of tetrahydrofuran derivatives. For example, the unimolecular dissociation of 2-methyltetrahydrofuran (B130290) (2-MTHF) was studied using DFT calculations at the B3LYP/cc-pVTZ level of theory to complement experimental results. acs.org Such computational methods are also broadly used to predict and control stereochemistry in various synthetic reactions. researchgate.net

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wayne.edu By mapping the PES, chemists can identify the most likely pathways for a reaction, including the structures of low-energy intermediates and the transition states that connect them.

For the thermal decomposition of 2-methyltetrahydrofuran, quantum chemistry methods were used to calculate the energetics of various possible unimolecular dissociation pathways. acs.org The study of the reaction between CN radicals and tetrahydrofuran in liquid solutions was supported by an analytic potential energy surface derived for the reaction in an explicit solvent. rsc.org This theoretical approach confirmed that the dynamics of the reaction, and thus the topology of the PES, are crucial in determining the final product states. rsc.org Similarly, the potential energy surfaces for the decomposition of related furan (B31954) derivatives like 2-vinylfuran have been calculated, revealing the energy barriers for different pathways, such as H-transfer and ring-opening reactions. nih.govresearchgate.net

Computational modeling is particularly useful for studying high-energy processes like unimolecular decomposition and reactions involving highly reactive radical species. Studies on the thermal unimolecular decomposition of 2-methyltetrahydrofuran (2-MTHF) over a temperature range of 1179–1361 K identified several products, including methane, ethylene, and propylene. acs.org The theoretical analysis concluded that the primary initial decomposition step is the fission of the C–CH₃ bond, creating a tetrahydrofuran radical and a methyl radical. acs.org The rate coefficients for this dissociation were calculated using RRKM (Rice–Ramsperger–Kassel–Marcus) theory combined with high-level electronic structure calculations. acs.org

Radical reactions are also fundamental to the synthesis of tetrahydrofuran rings. diva-portal.org The reaction of CN radicals with tetrahydrofuran has been studied using picosecond time-resolved infrared spectroscopy and non-equilibrium molecular dynamics simulations, which showed that the C-H stretching mode of the HCN product was preferentially excited. rsc.org

| Molecule Studied | Computational Method | Focus of Study | Key Finding | Reference |

|---|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MTHF) | DFT (B3LYP/cc-pVTZ), RRKM Theory | Thermal Unimolecular Decomposition | Initial decomposition is predominantly C-CH₃ bond fission. | acs.org |

| 2,5-Dimethylfuran (DMF) | CBS-QB3 | Unimolecular Decomposition | Major pathway involves a 3,2-hydrogen transfer to a carbene intermediate. | researchgate.net |

| 2-Vinylfuran (V2F) | G4 Level of Theory | Potential Energy Surfaces for Decomposition | H-transfer from C(5) to C(4) is the most favorable decomposition pathway. | nih.govresearchgate.net |

| Tetrahydrofuran (THF) | Molecular Dynamics Simulations | Reaction with CN Radicals | The topology of the potential energy surface plays a key role in product state distributions. | rsc.org |

Advanced Analytical Characterization in Research

Spectroscopic Methods for Stereochemical Composition

Spectroscopy is a cornerstone for the structural and stereochemical analysis of organic molecules. Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

NMR spectroscopy is the most powerful tool for elucidating the precise structure and relative stereochemistry of diastereomers. For trans-4-Methyltetrahydrofuran-3-ol, a combination of ¹H NMR, ¹³C NMR, and 1D Nuclear Overhauser Effect Spectroscopy (NOESY) is employed.

¹H and ¹³C NMR: These techniques confirm the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum provides information on the chemical environment of each proton, their integrations correspond to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C5 (1H) | 3.8 - 4.0 | dd | J ≈ 8.5, 6.5 |

| H on C5 (1H) | 3.4 - 3.6 | t | J ≈ 8.5 |

| H on C3 (1H) | 3.9 - 4.1 | m | - |

| H on C2 (1H) | 3.7 - 3.9 | dd | J ≈ 9.0, 4.0 |

| H on C2 (1H) | 3.5 - 3.7 | t | J ≈ 9.0 |

| H on C4 (1H) | 2.0 - 2.2 | m | - |

| CH₃ on C4 (3H) | 1.0 - 1.2 | d | J ≈ 7.0 |

| OH on C3 (1H) | Variable | br s | - |

| Predicted ¹³C NMR Data (CDCl₃, 101 MHz) |

| Carbon |

| C5 |

| C3 |

| C2 |

| C4 |

| CH₃ |

1D NOESY: This technique is crucial for confirming the trans configuration of the molecule. NOESY detects correlations between protons that are close in space, regardless of their bonding connectivity. libretexts.orgyoutube.com In the trans isomer, the proton on C3 and the protons of the methyl group on C4 are on opposite faces of the tetrahydrofuran (B95107) ring. Conversely, the proton on C3 and the proton on C4 are on the same face. A NOESY experiment would show a spatial correlation (a cross-peak) between the C3-H and C4-H, while a correlation between the C3-H and the C4-CH₃ protons would be weak or absent. This is a definitive method for assigning the relative stereochemistry of substituted tetrahydrofurans. imperial.ac.ukresearchgate.netyoutube.com

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with Gas Chromatography, MS can analyze the purified compound. Using Electron Ionization (EI), the molecule is fragmented in a reproducible manner, creating a characteristic fingerprint. The molecular ion peak (M⁺) would be observed at m/z 102. Key fragmentation pathways for this molecule would include:

Loss of a water molecule (M-18) from the alcohol, yielding a fragment at m/z 84.

Loss of the methyl group (M-15), resulting in a fragment at m/z 87.

Ring cleavage, leading to various smaller charged fragments.

| Predicted Mass Spectrometry Fragments (EI) | |

| Fragment | Predicted m/z |

| [C₅H₁₀O₂]⁺ (Molecular Ion) | 102 |

| [C₅H₈O]⁺ (Loss of H₂O) | 84 |

| [C₄H₇O₂]⁺ (Loss of CH₃) | 87 |

| [C₃H₇O]⁺ (Ring Cleavage Fragment) | 59 |

| [C₂H₃O]⁺ (Ring Cleavage Fragment) | 43 |

High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the unambiguous determination of the elemental formula (C₅H₁₀O₂), confirming that the correct atoms are present in the expected quantities.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the target compound from starting materials, byproducts, and other isomers, as well as for assessing its final purity. The separation of tetrahydrofuran-based diastereomers can be particularly challenging. epo.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity analysis and preparative separation.

HPLC: For purity assessment, a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water or methanol/water is typically used. To separate the enantiomers of this compound—(3R,4S) and (3S,4R)—a chiral stationary phase (CSP) is required. Normal phase chromatography with columns like Chiralpak® or Chiralcel® using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol) is a common approach for this type of separation.

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): This modern technique offers faster and more efficient separations than traditional HPLC, especially for chiral compounds. mdpi.com Using supercritical CO₂ as the main component of the mobile phase, UHPSFC provides high-resolution separation of stereoisomers on chiral columns with reduced solvent consumption.

| Example Chiral HPLC Separation Conditions | |

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | 210 nm |

Gas Chromatography is a primary method for assessing the volatility and purity of this compound. When coupled with a Flame Ionization Detector (FID), GC provides high sensitivity for quantifying the compound and any volatile impurities. The choice of column is critical; a mid-polarity column (e.g., containing 5% phenyl polysiloxane) or a polar column (e.g., wax-based) is suitable for analyzing this polar analyte.

| Example Gas Chromatography Purity Analysis Conditions | |

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Detector Temperature | 280 °C |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate analytes in a narrow capillary. wikipedia.org While standard Capillary Zone Electrophoresis (CZE) is ineffective for neutral molecules like this compound, a modified technique known as Micellar Electrokinetic Chromatography (MEKC) is well-suited for this purpose. nih.govnih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration. These micelles form a pseudo-stationary phase, and neutral analytes are separated based on their differential partitioning between the aqueous buffer and the interior of the micelles. This allows for the high-resolution separation and purity determination of small, neutral organic compounds.

Determination of Stereochemical Composition

The determination of the stereochemical composition of this compound is a critical aspect of its research and application, particularly when stereoisomers may exhibit different biological or chemical properties. The analysis typically involves chiral chromatography techniques capable of separating enantiomers and diastereomers.

Detailed research into the enantioselective synthesis of related compounds, such as the stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297), highlights the methodologies applicable to this compound. In such studies, the precursor alcohol, in that case, trans-2-methyl-3-hydroxy-tetrahydrofuran, is synthesized, and its stereochemical purity is paramount to the final product's composition. The enantiomeric excess (ee) of the synthesized products is determined using analytical techniques like chiral gas chromatography (GC).

The selection of the appropriate chiral column is crucial for achieving baseline separation of the enantiomers. For substituted tetrahydrofuranols and related volatile chiral compounds, cyclodextrin-based chiral stationary phases are frequently employed. These phases, such as those derived from beta-cyclodextrins, create chiral cavities into which the enantiomers can include, and subtle differences in the stability of these diastereomeric inclusion complexes result in separation.

The typical analytical workflow involves:

Sample Preparation : The sample containing this compound is dissolved in a suitable organic solvent. In some cases, derivatization to a more volatile or less polar compound may be performed to improve chromatographic performance, although direct analysis is often possible.

Chiral GC-MS Analysis : The prepared sample is injected into the GC-MS system equipped with a chiral capillary column. The oven temperature is programmed to ramp up, allowing for the optimal separation of the enantiomers. The mass spectrometer is used for detection and confirmation of the identity of the eluting peaks.

Quantification : The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (ee), which is a measure of the purity of the chiral sample.

Table 4.3.1: Illustrative Chiral Gas Chromatography Parameters for Stereoisomer Analysis

The following table represents a typical set of parameters that would be used for the chiral separation of a compound like this compound, based on methods for similar chiral alcohols. The retention times are hypothetical and serve to illustrate the expected outcome of such an analysis.

| Parameter | Value |

| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | Chiral Capillary Column (e.g., derivatized β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 2 °C/min, hold 5 min |

| Detector Temperature | 250 °C (FID) or MS Transfer Line at 230 °C |

| Hypothetical Retention Time (Enantiomer 1) | 21.5 min |

| Hypothetical Retention Time (Enantiomer 2) | 22.1 min |

Applications and Emerging Roles in Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of trans-4-Methyltetrahydrofuran-3-ol makes it a significant synthon in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for the desired biological activity of the target molecule. myskinrecipes.com The stereocenters at positions 3 and 4 of the tetrahydrofuran (B95107) ring allow for the introduction of specific stereochemistry into larger, more complex structures.

The structural motif of this compound is a key component in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its specific stereoisomers, such as (3R,4S)-4-Methyltetrahydrofuran-3-ol, are employed as chiral building blocks for active pharmaceutical ingredients (APIs). myskinrecipes.com The stereochemistry of these building blocks is often critical for the efficacy and selectivity of the final drug substance, helping to minimize off-target effects and reduce side effects. myskinrecipes.com

A notable example of a related structure in medicinal chemistry is in the development of inhibitors for the nonmevalonate pathway, which is essential for many pathogenic bacteria and parasites but absent in humans. The synthesis of compounds like (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid, a potential inhibitor of MEP cytidylyltransferase, highlights the importance of the specific stereochemistry that can be derived from precursors with similar structural features to this compound. nih.gov

Furthermore, the tetrahydrofuran core is a common scaffold in a variety of natural products and pharmaceuticals. While direct synthesis of a named pharmaceutical using this compound is not widely reported in publicly available literature, its role as a chiral intermediate is evident in the synthesis of complex molecules. For instance, the synthesis of opioid antagonist scaffolds like trans-3,4-dimethyl-4-arylpiperidines relies on the use of chiral precursors to establish the correct stereochemistry, a role that this compound is well-suited for. nih.gov

Table 1: Examples of Related Structures in Biologically Active Compounds

| Compound Class | Therapeutic Target/Application | Relevance of Chiral Tetrahydrofuran Motif |

| Nonmevalonate Pathway Inhibitors | Antibacterial, Antiparasitic | Provides the necessary stereochemistry for enzyme inhibition. nih.gov |

| Opioid Antagonists | Opioid Receptor Modulation | Establishes the required 3D structure for receptor binding. nih.gov |

Development of New Synthetic Methodologies

The use of chiral building blocks like this compound is integral to the advancement of new synthetic methodologies. Its defined stereochemistry allows chemists to devise more efficient and selective routes to complex target molecules. The development of asymmetric synthesis strategies often relies on the availability of such chiral synthons to introduce stereocenters in a controlled manner, thereby avoiding the need for costly and often inefficient chiral separations at later stages of a synthesis.

The principles of asymmetric synthesis, which are central to the utility of this compound, enable the creation of enantiomerically pure substances, a critical aspect in modern drug development. myskinrecipes.com The application of such building blocks is a cornerstone in the enantioselective synthesis of highly substituted ring systems, a common feature in many pharmaceutical agents. nih.gov

Role in Green Chemistry and Sustainable Synthesis

In addition to its role as a chiral building block, the broader class of tetrahydrofuran-based compounds is gaining recognition for its potential contributions to green chemistry and sustainable synthesis. This is largely driven by the push to replace hazardous solvents and develop more environmentally friendly processes.

While this compound itself is primarily used as a synthetic intermediate, its structural relative, 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a prominent example of a bio-based solvent that is considered a greener alternative to traditional ethereal solvents like tetrahydrofuran (THF) and dichloromethane. The principles underlying the benefits of 2-MeTHF can be extrapolated to understand the potential environmental advantages of other substituted tetrahydrofurans.

These bio-based solvents are often derived from renewable resources and can offer advantages such as lower toxicity, reduced peroxide formation, and in some cases, improved reaction performance. The use of such alternative solvents is a key strategy in minimizing the environmental footprint of chemical processes.

Table 2: Comparison of Green Chemistry Attributes of Related Solvents

| Solvent | Derivation | Key Green Chemistry Features |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources (e.g., corncobs, bagasse) | Higher boiling point and lower water solubility than THF, reduced peroxide formation, can be a suitable replacement for chlorinated solvents. |

| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low peroxide formation, stable to a wide range of reaction conditions, forms an azeotrope with water for easy removal. |

Eco-design Approaches in Process Development

The concept of eco-design in chemical process development involves the integration of environmental considerations from the earliest stages of planning. The synthesis of chiral intermediates like this compound can be designed with sustainability in mind. For example, a patent for the synthesis of a related compound, trans-4-methylcyclohexylamine, an intermediate for the antidiabetic drug glimepiride, highlights the importance of developing novel and efficient synthetic processes. google.com

By utilizing chiral building blocks, chemists can design more atom-economical and step-efficient syntheses, which are core principles of green chemistry. The goal is to create synthetic pathways that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. The development of enantioselective catalytic methods for the synthesis of such chiral intermediates is a key area of research in this regard, aiming to produce these valuable compounds in a more sustainable manner.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for achieving high stereochemical purity in trans-4-Methyltetrahydrofuran-3-ol?

- Methodology : Catalytic asymmetric synthesis is a preferred approach, utilizing chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry. For example, alkylation or hydroxylation reactions in tetrahydrofuran derivatives can be optimized using fluorinated intermediates, as seen in fluorinated THF analogs . Reaction conditions (temperature, solvent polarity) should be tailored to favor the trans-configuration, with purification via fractional distillation or preparative HPLC to isolate enantiomers .

Q. How should this compound be characterized to confirm structural identity and purity?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to verify substituent positions and stereochemistry. IR spectroscopy can confirm hydroxyl and ether functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Purity Assessment : HPLC with UV detection (e.g., using C18 columns) or GC-MS with internal standards ensures ≥95% purity, as recommended for fluorinated THF derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation .

- Waste Disposal : Segregate waste and neutralize reactive groups (e.g., hydroxyl) before disposal via certified chemical waste services .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodology :

- Multi-Technique Validation : Combine NMR (e.g., DEPT, COSY) with X-ray crystallography to resolve ambiguous peaks. For example, overlapping signals in crowded regions can be clarified via 2D-NMR .

- Computational Aids : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize 3D structures, cross-referencing with databases like NIST Chemistry WebBook .

- Isotopic Labeling : Use deuterated solvents or -labeling to simplify spectral interpretation in fluorinated analogs .

Q. What strategies minimize by-products during the synthesis of this compound?

- Methodology :

- Solvent Optimization : Use anhydrous tetrahydrofuran (THF) or dichloromethane to reduce hydrolysis side reactions. Stabilizers (e.g., BHT) in THF prevent peroxide formation .

- Catalytic Control : Employ palladium or ruthenium catalysts for selective ring-opening or hydroxylation, minimizing undesired rearrangements .

- Reaction Monitoring : In-situ techniques like FTIR or inline GC-MS track intermediate formation, enabling real-time adjustments .

Q. How can enantiomeric excess (ee) of this compound be determined accurately?

- Methodology :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases. Compare retention times to racemic standards .

- Polarimetry : Measure optical rotation and calculate ee using the specific rotation of pure enantiomers (requires prior isolation) .

- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)) split enantiomer signals in -NMR spectra .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states in ring-opening reactions .

- Docking Studies : Use software like AutoDock to explore interactions with biological targets (e.g., enzymes) for drug discovery applications .

- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。